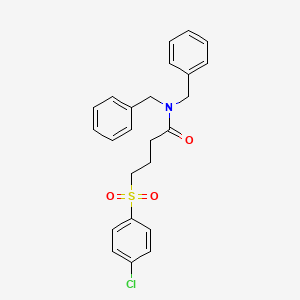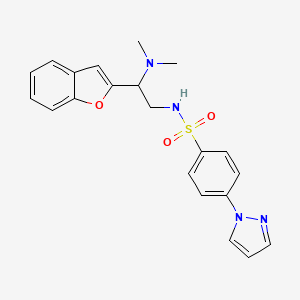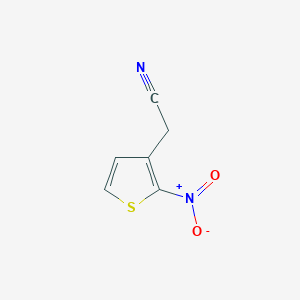
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with the thiadiazole moiety, including derivatives of 2-Cyclopropyl-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, have been investigated for their antimicrobial and antifungal properties. These studies reveal that thiadiazole derivatives exhibit promising antimicrobial activities against a broad spectrum of bacterial and fungal pathogens. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have shown significant antimicrobial efficacy (Darwish et al., 2014).
Anti-inflammatory and Analgesic Properties
Research into bis-heterocyclic derivatives of thiadiazole has also highlighted their anti-inflammatory and analgesic potential. Such compounds demonstrate considerable effectiveness in reducing inflammation and pain in various models, pointing towards their applicability in designing new therapeutic agents for treating conditions associated with pain and inflammation (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Activity
A significant area of application for thiadiazole derivatives is in anticancer research. These compounds, including those related to this compound, have been evaluated for their potential to inhibit the growth of cancer cells. Studies have identified specific derivatives that exhibit potent anticancer activities, particularly against breast cancer cell lines, demonstrating better activity than some reference drugs (Al-Said et al., 2011).
Antiviral Properties
The synthesis of thiadiazole sulfonamides has also explored their antiviral applications. Certain derivatives have shown efficacy against viral infections, such as the tobacco mosaic virus, highlighting the potential of thiadiazole compounds in developing new antiviral agents (Chen et al., 2010).
Glucokinase Activators for Diabetes Treatment
Exploration into sulfonamide chemotypes has led to the discovery of compounds acting as glucokinase activators, offering a new approach to treating type 2 diabetes. Such activators can potentially improve glucose-sensitive insulin secretion and reduce uncontrolled glucose output, presenting a novel therapeutic pathway for diabetes management (Bebernitz et al., 2009).
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-23-14-4-6-15(7-5-14)25(21,22)20-10-8-13(9-11-20)17-19-18-16(24-17)12-2-3-12/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETWCRONJQRSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)
![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)
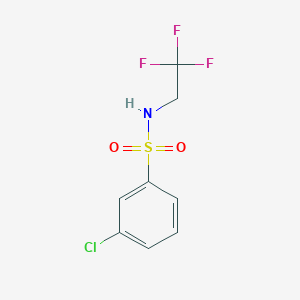
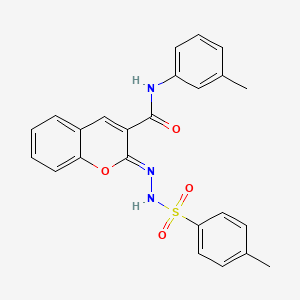
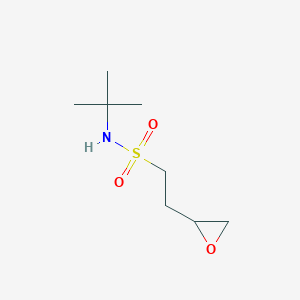

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2427781.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427783.png)
